REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH:3]=O.[C:6]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].N1CCCCC1>C(O)(=O)C1C=CC=CC=1.C1(C)C=CC=CC=1>[CH3:1][CH:2]([CH3:5])[CH:3]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:6]([O:14][CH2:15][CH3:16])=[O:13]
|
Name
|
|
Quantity
|
69.8 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)C
|
Name
|
|
Quantity
|
77.3 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
2.47 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
The solution is washed in succession twice with 100 cm3 of distilled water, twice with 100 cm3 of 1M hydrochloric acid and 100 cm3 of saturated aqueous sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
is distilled under reduced pressure (117° C./10 torr)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C(C(=O)OCC)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |